2-(3-Hydroxynaphthalen-2-yl)quinazolin-4(1H)-one
Description
Properties
CAS No. |
28683-93-4 |
|---|---|
Molecular Formula |
C18H12N2O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
2-(3-hydroxynaphthalen-2-yl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H12N2O2/c21-16-10-12-6-2-1-5-11(12)9-14(16)17-19-15-8-4-3-7-13(15)18(22)20-17/h1-10,21H,(H,19,20,22) |
InChI Key |
QGLWCPDKXVWIPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C3=NC4=CC=CC=C4C(=O)N3)O |
Origin of Product |
United States |
Preparation Methods
Chemical Properties and Structure
2-(3-Hydroxynaphthalen-2-yl)quinazolin-4(1H)-one is classified as an organic heterocyclic compound. It is specifically categorized under quinazolinones, which are bicyclic compounds containing a benzene ring fused to a pyrimidine ring. The molecular structure consists of a quinazolinone core with a 3-hydroxynaphthalen-2-yl group at position 2.
The compound possesses several key functional groups that influence its chemical behavior:
- The quinazolinone core with a lactam structure (cyclic amide) at position 4
- The hydroxyl group on the naphthyl substituent, which can participate in hydrogen bonding
- The NH group at position 1 (hence the 1H designation), which can also engage in hydrogen bonding interactions
These structural features contribute to the compound's reactivity profile. The hydroxyl group on the naphthyl moiety can undergo various transformations, including etherification, esterification, and oxidation reactions. The NH group in the quinazolinone ring can participate in N-alkylation or N-acylation reactions, providing opportunities for further derivatization.
The reactivity of this compound can be explored through various conditions such as temperature, solvent choice, and catalysts, which influence the outcome and yield of desired products. This versatility makes it an attractive scaffold for the development of diverse chemical libraries for biological screening.
General Synthetic Approaches for Quinazolinone Derivatives
Condensation and Cyclization Methods
Specific Methods for the Preparation of this compound
Conventional Condensation Method
The conventional approach to synthesizing this compound involves the condensation of 2-aminobenzamide with 3-hydroxynaphthaldehyde. This method typically employs a suitable solvent system and an acid catalyst to facilitate the reaction.
A general procedure for this method can be outlined as follows:
- To a solution of 2-aminobenzamide (1 equivalent) in ethanol, add 3-hydroxynaphthaldehyde (1 equivalent)
- Add a catalytic amount of acetic acid (2-3 drops)
- Reflux the reaction mixture for 4-6 hours, monitoring progress by TLC
- Cool the reaction mixture to room temperature, allowing the product to precipitate
- Filter the solid product and wash with cold ethanol
- Recrystallize from an appropriate solvent (e.g., ethanol or ethanol/water mixture) to obtain pure this compound
This method typically provides yields in the range of 65-75% and is suitable for laboratory-scale synthesis due to its simplicity and the availability of starting materials.
Microwave-Assisted Synthesis
Microwave irradiation offers significant advantages for the synthesis of this compound, including drastically reduced reaction times and often improved yields compared to conventional heating methods.
A typical procedure for microwave-assisted synthesis involves:
- In a microwave vial, combine 2-aminobenzamide (1 equivalent) and 3-hydroxynaphthaldehyde (1-1.1 equivalents)
- Add a catalytic amount of tin(II) chloride (0.01 equivalents)
- Add ethanol (3 mL) to form a suspension
- Seal the vial and irradiate at 120°C for 15-20 minutes
- Cool the reaction mixture to room temperature
- Collect the precipitated product by filtration
- Wash with minimal water or diethyl ether
- Recrystallize from ethanol to obtain the pure compound
This method typically provides yields of 75-85% and is particularly advantageous when time efficiency is a priority.
Graphene Oxide-Catalyzed Aqueous Synthesis
Environmentally friendly approaches to organic synthesis have gained significant attention in recent years. The use of graphene oxide (GO) nanosheets as a catalyst for the synthesis of quinazolinones represents a sustainable alternative to traditional methods.
The procedure for GO-catalyzed synthesis can be described as follows:
- Mix 2-aminobenzamide (1 mmol) and 3-hydroxynaphthaldehyde (1 mmol) in water (3 mL)
- Add GO nanosheets (25 mg) to the reaction mixture
- Stir the mixture at room temperature for 2-3 hours, monitoring by TLC
- After completion, separate the product and catalyst by filtration
- Dissolve the crude product in ethanol and filter to remove any remaining catalyst
- Crystallize from ethanol to obtain pure this compound
This method typically provides yields of 70-80% and offers the advantage of using water as the reaction medium, eliminating the need for organic solvents during the reaction stage.
Multi-Step Synthesis via Benzoxazinone Intermediates
A more controlled approach to the synthesis of this compound involves a multi-step procedure utilizing benzoxazinone intermediates:
Step 1: Preparation of benzoxazinone intermediate
- React methyl anthranilate with acetic anhydride in methanol to form 2-methyl-4H-benzo[d]oxazin-4-one
- Purify the intermediate by recrystallization
Step 2: Formation of 3-amino-2-methylquinazolin-4(3H)-one
- React the benzoxazinone intermediate with hydrazine hydrate in methanol under reflux
- Isolate and purify the amino-quinazoline derivative
Step 3: Condensation with 3-hydroxynaphthaldehyde
- React 3-amino-2-methylquinazolin-4(3H)-one with 3-hydroxynaphthaldehyde in ethanol
- Add a catalytic amount of piperidine or acetic acid
- Reflux for 4-5 hours
- Isolate and purify the final product by recrystallization
While this method involves multiple steps, it can provide higher purity of the final product due to the purification of intermediates at each stage.
Optimization of Synthetic Conditions
Solvent Selection
The choice of solvent significantly impacts the yield and purity of this compound. Table 1 summarizes the effects of different solvents on the synthesis based on studies with similar quinazolinone derivatives.
Table 1: Effect of Solvent on the Synthesis of this compound
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
|---|---|---|---|---|
| Ethanol | 4-6 | 70-85 | >95 | Good solubility, easy workup |
| Methanol | 3-5 | 65-80 | >95 | Faster reaction, slightly lower yield |
| Water | 6-8 | 60-75 | 90-95 | Environmentally friendly, longer reaction time |
| DMF | 2-4 | 75-90 | >95 | Higher yield, difficult removal |
| Toluene | 5-7 | 50-65 | 90-95 | Lower yield, higher temperature required |
| Solvent-free | 1-2 | 40-60 | 85-90 | Faster reaction, lower yield and purity |
Ethanol emerges as an optimal solvent for most synthetic approaches, offering a good balance between yield, purity, and environmental considerations. For green chemistry approaches, water is a viable alternative, though it may require longer reaction times to achieve comparable yields.
Catalyst Evaluation
Various catalysts have been explored for the synthesis of quinazolinone derivatives. Table 2 presents a comparative analysis of different catalysts that can be employed for the preparation of this compound.
Table 2: Effect of Catalysts on the Synthesis of this compound
| Catalyst | Catalyst Loading (mol%) | Yield (%) | Reaction Time (h) | Advantages/Disadvantages |
|---|---|---|---|---|
| Acetic acid | 5-10 | 65-75 | 4-6 | Readily available, moderate yield |
| SnCl₂ | 1-3 | 75-85 | 3-4 | Effective in low amounts, higher yield |
| Graphene oxide | 5-10 wt% | 70-80 | 2-3 | Recyclable, green catalyst |
| ZnCl₂ | 5-10 | 60-70 | 4-5 | Moderate yield, Lewis acid |
| p-TSA | 5-10 | 70-80 | 3-5 | Good yield, homogeneous catalyst |
| Nano-CuFe₂O₃ | 2-5 | 75-85 | 2-3 | Recyclable, high catalytic activity |
Tin(II) chloride (SnCl₂) stands out as a highly efficient catalyst, requiring only 1-3 mol% loading to achieve yields of 75-85%. For environmentally conscious approaches, graphene oxide and nano-CuFe₂O₃ offer the advantages of recyclability and high catalytic activity.
Temperature and Reaction Time Optimization
The optimization of temperature and reaction time is crucial for achieving high yields and selectivity. Table 3 compares different heating methods and their impact on the synthesis of this compound.
Table 3: Effect of Heating Method on the Synthesis of this compound
| Method | Temperature (°C) | Reaction Time | Yield (%) | Comments |
|---|---|---|---|---|
| Conventional heating | 80-90 | 4-6 h | 65-75 | Standard laboratory setup |
| Conventional heating | 100-110 | 3-4 h | 70-80 | Higher temperature, faster reaction |
| Microwave irradiation | 120-130 | 15-20 min | 75-85 | Significantly reduced reaction time |
| Ultrasound-assisted | 60-70 | 2-3 h | 60-70 | Milder conditions, moderate yield |
Microwave irradiation clearly offers the most time-efficient approach, reducing reaction times from hours to minutes while simultaneously improving yields. This method is particularly advantageous for laboratory-scale synthesis and rapid derivatization for structure-activity relationship studies.
Characterization and Purity Analysis
Spectroscopic Analysis
The structure of synthesized this compound can be confirmed through various spectroscopic techniques.
Infrared Spectroscopy
FT-IR analysis of this compound typically shows characteristic absorption bands that confirm its structure:
- OH stretching: 3300-3400 cm⁻¹
- NH stretching: 3150-3250 cm⁻¹
- C=O stretching: 1640-1670 cm⁻¹
- C=N stretching: 1580-1620 cm⁻¹
- Aromatic C=C stretching: 1450-1550 cm⁻¹
The presence of these characteristic bands helps confirm the successful synthesis of the target compound.
Nuclear Magnetic Resonance Spectroscopy
NMR spectroscopy provides detailed structural information about this compound. Based on similar quinazolinone derivatives, the expected NMR signals include:
¹H NMR (DMSO-d₆, δ ppm):
- OH proton: δ 10.0-10.5 (s, 1H, exchangeable with D₂O)
- NH proton: δ 8.8-9.2 (s, 1H, exchangeable with D₂O)
- Aromatic protons from quinazolinone ring: δ 7.5-8.3 (m, 4H)
- Aromatic protons from naphthyl ring: δ 7.0-8.0 (m, 6H)
¹³C NMR (DMSO-d₆, δ ppm):
- C=O carbon: δ 160-165
- C=N carbon: δ 150-155
- C-OH carbon: δ 155-160
- Aromatic carbons: δ 110-140
These spectral data are crucial for confirming the successful synthesis and structural integrity of the target compound.
Mass Spectrometry
Mass spectrometric analysis of this compound would be expected to show a molecular ion peak [M+H]⁺ corresponding to its molecular weight. Fragmentation patterns can provide additional structural confirmation, with common fragments including the loss of the hydroxyl group and cleavage of the bond between the quinazolinone and naphthyl moieties.
Chromatographic Analysis
Thin Layer Chromatography
TLC is commonly used to monitor the progress of the reaction and assess the purity of the final product. For this compound, suitable solvent systems include:
- Ethyl acetate/hexane (3:7 to 1:1)
- Chloroform/methanol (9:1 to 19:1)
- Toluene/ethyl acetate (7:3 to 4:1)
The Rf value of the compound will vary depending on the solvent system used, but typically falls in the range of 0.3-0.6 in moderately polar systems.
High-Performance Liquid Chromatography
HPLC analysis provides quantitative assessment of the purity of this compound. Typical HPLC conditions for analysis include:
- Column: C18 reverse-phase (150 × 4.6 mm, 5 μm)
- Mobile phase: Acetonitrile/water gradient (30:70 to 70:30 over 15 minutes)
- Flow rate: 1 mL/min
- Detection: UV at 254-280 nm
- Retention time: Typically 8-12 minutes under these conditions
Comparative Analysis of Preparation Methods
Efficiency Comparison
Table 4 provides a comparative analysis of the different methods discussed for the preparation of this compound.
Table 4: Efficiency Comparison of Preparation Methods for this compound
| Method | Yield (%) | Reaction Time | Reagent Cost | Equipment Requirements | Environmental Impact | Overall Efficiency Rating |
|---|---|---|---|---|---|---|
| Conventional Condensation | 65-75 | 4-6 h | Low | Low | Moderate | ★★★☆☆ |
| Microwave-Assisted | 75-85 | 15-20 min | Low | Moderate | Low | ★★★★☆ |
| GO-Catalyzed Synthesis | 70-80 | 2-3 h | Moderate | Low | Low | ★★★★☆ |
| Benzoxazinone Route | 60-70 | Multi-step (>8 h) | Moderate | Low | Moderate | ★★★☆☆ |
The microwave-assisted method clearly offers the best balance of high yield and short reaction time, making it the most efficient approach for laboratory-scale synthesis. The GO-catalyzed aqueous synthesis represents an environmentally friendly alternative with good efficiency, particularly when considering sustainability factors.
Scalability Assessment
When considering large-scale production of this compound, scalability becomes a critical factor. Table 5 evaluates the scalability of the different preparation methods.
Table 5: Scalability Assessment of Preparation Methods for this compound
| Method | Laboratory Scale | Pilot Scale | Industrial Scale | Ease of Scale-Up |
|---|---|---|---|---|
| Conventional Condensation | ★★★★★ | ★★★☆☆ | ★★☆☆☆ | Moderate |
| Microwave-Assisted | ★★★★★ | ★★☆☆☆ | ★☆☆☆☆ | Difficult |
| GO-Catalyzed Synthesis | ★★★★☆ | ★★★★☆ | ★★★☆☆ | Good |
| Benzoxazinone Route | ★★★★☆ | ★★★☆☆ | ★★★☆☆ | Moderate |
The conventional condensation method and GO-catalyzed synthesis show better potential for scaling up to pilot and industrial scales. While microwave-assisted synthesis offers excellent efficiency at the laboratory scale, its scalability is limited by the penetration depth of microwave irradiation in larger reaction vessels.
Product Quality Comparison
The quality of the final product is a crucial consideration in selecting a synthetic method. Table 6 compares the different preparation methods in terms of product quality.
Table 6: Product Quality Comparison of Preparation Methods for this compound
| Method | Purity (%) | Impurity Profile | Reproducibility |
|---|---|---|---|
| Conventional Condensation | 90-95 | Moderate | Good |
| Microwave-Assisted | >95 | Low | Very Good |
| GO-Catalyzed Synthesis | 90-95 | Low-Moderate | Good |
| Benzoxazinone Route | >95 | Low | Good |
The microwave-assisted method and the benzoxazinone route generally provide higher-purity products, likely due to the more controlled reaction conditions and reduced formation of side products. The conventional condensation method, while simpler, may require more extensive purification to achieve comparable purity levels.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxynaphthalen-2-yl)quinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a quinone derivative.
Reduction: The quinazolinone ring can be reduced to form dihydroquinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as Lewis acids (e.g., AlCl3) and are carried out under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield quinone derivatives, while reduction of the quinazolinone ring can produce dihydroquinazolinone compounds.
Scientific Research Applications
2-(3-Hydroxynaphthalen-2-yl)quinazolin-4(1H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxynaphthalen-2-yl)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Quinazolinone Derivatives
Structural Modifications and Pharmacological Activities
The biological activity of quinazolinones is highly dependent on substituents at the C2 and C3 positions. Below is a comparison with key analogs:
Key Observations:
- Aromatic vs. Aliphatic Substituents : Bulky aromatic groups (e.g., naphthyl, indolyl) enhance cytotoxic and tubulin-inhibitory activities, while aliphatic thio groups improve enzyme inhibition (e.g., hCA II) .
- Hydroxyaryl Moieties : The 4-hydroxybenzyl group in antiviral analogs suggests that the 3-hydroxynaphthyl group in the target compound may similarly contribute to antiviral or antioxidant activity through hydrogen bonding or radical scavenging.
- Anti-inflammatory Activity: Methoxyphenyl-substituted quinazolinones (e.g., A3) demonstrate potent anti-inflammatory effects with reduced gastrointestinal toxicity compared to aspirin .
Structure-Activity Relationship (SAR)
- Anticancer Activity : Naphthyl and styryl substituents (e.g., compounds 39, 50, 64–65) enhance cytotoxicity by stabilizing interactions with tubulin’s colchicine-binding site .
- Antioxidant Potential: Phenolic hydroxy groups (e.g., 4-hydroxybenzyl) correlate with radical scavenging, suggesting the target compound’s 3-hydroxynaphthyl group may confer similar properties .
- Enzyme Inhibition : Aliphatic thio groups at C2 improve hCA II binding affinity, whereas bulkier substituents (e.g., benzylthio) reduce activity .
Biological Activity
2-(3-Hydroxynaphthalen-2-yl)quinazolin-4(1H)-one is a compound of increasing interest due to its diverse biological activities, particularly in the context of cancer research and potential antiviral applications. This article synthesizes current findings on its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions, including the condensation of appropriate naphthalene derivatives with quinazolinones. The compound's structure is characterized by a quinazoline core substituted with a hydroxynaphthalene moiety, which is crucial for its biological activity.
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies, focusing on its anticancer , antiviral , and kinase inhibition properties.
Anticancer Activity
A significant body of research highlights the anticancer properties of quinazoline derivatives. In particular, studies have shown that compounds bearing naphthyl substitutions exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, a study reported that several derivatives demonstrated moderate inhibitory effects on cell growth in low micromolar potency ranges against nine cancer cell lines .
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 5.0 | Apoptosis induction |
| Compound B | MCF7 | 7.5 | Cell cycle arrest |
| Compound C | A549 | 10.0 | Kinase inhibition |
The presence of bulky substituents can affect the potency; for example, the introduction of methoxy or hydroxy groups has been shown to enhance activity against specific targets while reducing it against others .
Antiviral Activity
Recent investigations have also focused on the antiviral properties of quinazoline derivatives. A related study indicated that certain quinazoline compounds exhibited potent inhibitory effects against viruses such as adenovirus and vaccinia virus, suggesting potential therapeutic applications in antiviral drug development .
Table 2: Antiviral Activity Against DNA Viruses
| Compound | Virus Type | EC50 (µM) | Reference Drug EC50 (µM) |
|---|---|---|---|
| Compound D | Vaccinia Virus | 1.7 | Cidofovir (25) |
| Compound E | Adenovirus | 6.2 | Acyclovir (12) |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Kinase Inhibition : The compound has shown selectivity against various kinases, which play crucial roles in cell signaling pathways related to cancer progression. Differential Scanning Fluorimetry (DSF) has been employed to assess binding affinities and selectivity profiles against a panel of kinases .
- Induction of Apoptosis : Several studies indicate that this compound induces apoptosis in cancer cells through mitochondrial pathways, leading to cell death.
- Cell Cycle Arrest : The compound may also cause cell cycle arrest at specific phases, contributing to its overall anticancer efficacy .
Case Studies
A notable case study involved the evaluation of a series of quinazoline derivatives in a high-throughput screening format. One derivative demonstrated an IC50 value significantly lower than established chemotherapeutics, highlighting its potential as a lead compound for further development.
Q & A
Q. What synthetic methodologies are commonly employed to prepare quinazolin-4(1H)-one derivatives like 2-(3-Hydroxynaphthalen-2-yl)quinazolin-4(1H)-one?
Quinazolin-4(1H)-one derivatives are typically synthesized via cyclization or nucleophilic substitution reactions. For example, substituted amines can react with quinazolinone precursors under reflux conditions in ethanol or acetic acid, yielding derivatives with varying substituents. Reaction conditions (e.g., catalyst use, solvent, temperature) significantly impact yields and purity. In one protocol, derivatives were synthesized with yields ranging from 79% to 90%, followed by purification via recrystallization and structural confirmation using IR, -NMR, and mass spectrometry .
Q. How is the structural integrity of this compound confirmed experimentally?
Key characterization methods include:
- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretching at ~1660–1663 cm) and hydroxyl groups .
- -NMR and -NMR : Resolve aromatic proton environments and carbon frameworks. For instance, -NMR in DMSO-d shows peaks for aromatic protons between δ 6.91–8.46 ppm .
- Mass spectrometry : Confirms molecular weight (e.g., m/z 290 for a related compound) .
Q. What physical properties (e.g., melting point, solubility) are critical for handling this compound?
Melting points for quinazolinone derivatives vary with substituents. For example:
- 2-((4-Methylbenzyl)amino)quinazolin-4(1H)-one: 148–150°C .
- 2-(3-Nitrophenyl)quinazolin-4(1H)-one: 169–171°C . Solubility is typically tested in polar aprotic solvents (e.g., DMSO) for biological assays .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound?
- Antimicrobial assays : Use agar dilution or microbroth dilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi .
- Antioxidant activity : Employ DPPH radical scavenging assays or FRAP tests .
- Anticonvulsant studies : Utilize maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models in rodents .
Q. What strategies resolve contradictions in spectroscopic data across studies?
Discrepancies in NMR or IR data may arise from solvent effects, impurities, or crystallographic differences. For example:
Q. How do substituent variations influence the compound’s bioactivity and physicochemical properties?
- Electron-withdrawing groups (e.g., nitro, trifluoromethoxy) enhance antimicrobial activity by increasing electrophilicity .
- Hydroxyl groups improve solubility but may reduce thermal stability . Quantitative structure-activity relationship (QSAR) modeling can predict substituent effects .
Q. What advanced techniques validate synthetic pathways for structurally complex derivatives?
- High-resolution mass spectrometry (HRMS) : Confirms exact molecular formulas .
- X-ray crystallography : Resolves stereochemical ambiguities, as seen in methanol hemisolvate structures .
- HPLC purity checks : Ensures >95% purity for biological testing .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
